molecular formula C₃₀H₃₄N₂O₁₀ B1146925 Carvedilol N'-β-D-Glucuronide CAS No. 216973-70-5

Carvedilol N'-β-D-Glucuronide

Cat. No. B1146925
CAS RN: 216973-70-5
M. Wt: 582.6
InChI Key:
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Description

Carvedilol N’-β-D-Glucuronide is a glucuronide metabolite of Carvedilol . Carvedilol is a nonselective β-adrenergic blocking agent with α1-blocking activity . It is used for the chronic therapy of heart failure with reduced ejection fraction, hypertension, and left ventricular dysfunction following myocardial infarction in clinically stable patients .


Synthesis Analysis

The synthesis of glucuronidated flavonoids, which would include Carvedilol N’-β-D-Glucuronide, involves both standard organic synthesis, semi-synthesis, enzymatic synthesis, and use of synthetic biology utilizing heterologous enzymes in microbial platform organisms . A new structural analog of carvedilol that incorporates a protecting group such as a fluorine atom at position 8 of the carbazole ring has been designed for the purpose of blocking a critical metabolic pathway thus increasing its half life .


Molecular Structure Analysis

The molecular structure of Carvedilol N’-β-D-Glucuronide is complex, with a molecular formula of C30H34N2O10 . The structure includes a carbazole moiety, which contributes to its antioxidant effects .


Chemical Reactions Analysis

Carvedilol N’-β-D-Glucuronide is a product of the glucuronidation of Carvedilol . Glucuronidation is a common pathway of drug metabolism for xenobiotic drugs and endobiotic compounds . This process occurs on functional groups that contain a nucleophilic O- or N-atom, such as amino and hydroxyl groups .


Physical And Chemical Properties Analysis

Carvedilol N’-β-D-Glucuronide has a molecular weight of 582.6 g/mol . It is a racemic lipophilic aryloxypropanolamine . It causes both precapillary vasodilatation by means of α1-adrenoreceptor blockade and nonselective β-adrenoreceptor blockade .

Mechanism of Action

Carvedilol, the parent drug of Carvedilol N’-β-D-Glucuronide, is a nonselective β- and α-blocker enantiomer with antioxidant effects that are attributed to its carbazole moiety . It is among the most effective β-blockers for improving survival after myocardial infarction . It is proposed that beyond blockade of β1-adrenoceptors, arrestin-biased signalling via β2-adrenoceptors is a molecular mechanism to explain the survival benefits .

Future Directions

Carvedilol and its metabolites, including Carvedilol N’-β-D-Glucuronide, continue to be subjects of research. For instance, R-carvedilol has been proposed as a potential new therapy for Alzheimer’s disease .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Carvedilol N'-β-D-Glucuronide involves the glucuronidation of Carvedilol using β-D-Glucuronic acid as the glucuronide donor.", "Starting Materials": [ "Carvedilol", "β-D-Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Activation of β-D-Glucuronic acid with DCC and DMAP in DMF to form the glucuronide donor", "Addition of Carvedilol to the activated glucuronide donor in the presence of DIPEA in DMF", "Isolation of the Carvedilol N'-β-D-Glucuronide product by precipitation with ethyl acetate and purification by column chromatography using a mixture of DCM and methanol as the eluent", "Characterization of the product by NMR spectroscopy and mass spectrometry" ] }

CAS RN

216973-70-5

Product Name

Carvedilol N'-β-D-Glucuronide

Molecular Formula

C₃₀H₃₄N₂O₁₀

Molecular Weight

582.6

synonyms

1-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl][2-(2-methoxyphenoxy)ethyl]amino]-1-deoxy-β-D-glucopyranuronic Acid

Origin of Product

United States

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